molecular formula C18H18N4O2 B7453354 N-[1-(1H-benzimidazol-2-ylamino)-1-oxopropan-2-yl]-3-methylbenzamide

N-[1-(1H-benzimidazol-2-ylamino)-1-oxopropan-2-yl]-3-methylbenzamide

Numéro de catalogue B7453354
Poids moléculaire: 322.4 g/mol
Clé InChI: HVUITVZXOZRFFQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[1-(1H-benzimidazol-2-ylamino)-1-oxopropan-2-yl]-3-methylbenzamide, commonly referred to as BIBX1382, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This molecule has been found to have a high affinity for the epidermal growth factor receptor (EGFR), which is a transmembrane receptor that plays a crucial role in cell proliferation, differentiation, and survival.

Applications De Recherche Scientifique

BIBX1382 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammatory diseases, and neurological disorders. In cancer, BIBX1382 has been found to inhibit the growth and proliferation of cancer cells by blocking the N-[1-(1H-benzimidazol-2-ylamino)-1-oxopropan-2-yl]-3-methylbenzamide signaling pathway. In inflammatory diseases, BIBX1382 has been found to reduce the production of inflammatory cytokines and chemokines. In neurological disorders, BIBX1382 has been found to improve cognitive function and reduce neuroinflammation.

Mécanisme D'action

BIBX1382 exerts its pharmacological effects by inhibiting the activity of the N-[1-(1H-benzimidazol-2-ylamino)-1-oxopropan-2-yl]-3-methylbenzamide tyrosine kinase. This inhibition leads to the suppression of downstream signaling pathways such as the Ras/MAPK and PI3K/Akt pathways, which are involved in cell proliferation, differentiation, and survival. BIBX1382 has been found to have a high affinity for the ATP-binding site of the N-[1-(1H-benzimidazol-2-ylamino)-1-oxopropan-2-yl]-3-methylbenzamide tyrosine kinase, which is essential for its inhibitory activity.
Biochemical and Physiological Effects:
BIBX1382 has been found to have various biochemical and physiological effects such as inhibition of cell proliferation, induction of apoptosis, and reduction of inflammatory cytokines and chemokines. BIBX1382 has also been found to improve cognitive function and reduce neuroinflammation in animal models of neurological disorders.

Avantages Et Limitations Des Expériences En Laboratoire

BIBX1382 has several advantages for lab experiments such as its high specificity and selectivity for the N-[1-(1H-benzimidazol-2-ylamino)-1-oxopropan-2-yl]-3-methylbenzamide tyrosine kinase, which makes it an ideal tool for studying the N-[1-(1H-benzimidazol-2-ylamino)-1-oxopropan-2-yl]-3-methylbenzamide signaling pathway. However, BIBX1382 also has some limitations such as its low solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.

Orientations Futures

There are several future directions for the study of BIBX1382 such as its potential use as a therapeutic agent in various diseases, optimization of its pharmacokinetic properties, and development of more potent and selective N-[1-(1H-benzimidazol-2-ylamino)-1-oxopropan-2-yl]-3-methylbenzamide inhibitors. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of BIBX1382 and to identify potential biomarkers for patient selection and monitoring.

Méthodes De Synthèse

BIBX1382 can be synthesized using a multi-step process that involves the reaction of 2-aminobenzimidazole with 3-methylbenzoyl chloride in the presence of a base to form the intermediate compound. This intermediate compound is then reacted with 2-(2-oxopropyl)aminoacetic acid to form the final product. The purity and yield of the synthesized product can be optimized by using various purification techniques such as column chromatography and recrystallization.

Propriétés

IUPAC Name

N-[1-(1H-benzimidazol-2-ylamino)-1-oxopropan-2-yl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-11-6-5-7-13(10-11)17(24)19-12(2)16(23)22-18-20-14-8-3-4-9-15(14)21-18/h3-10,12H,1-2H3,(H,19,24)(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVUITVZXOZRFFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(C)C(=O)NC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.